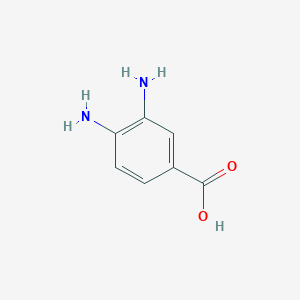

3,4-Diaminobenzoic acid

Descripción general

Descripción

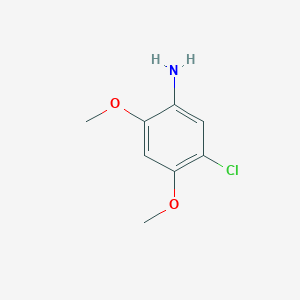

3,4-Diaminobenzoic acid is a brown powder that undergoes cyclocondensations to form, for example, quinoxalines and benzimidazoles . It acts as a redox label for electrochemical detection of single base mismatches .

Synthesis Analysis

3,4-Diaminobenzoic acid can be synthesized under microwave irradiation from 4-amino-benzoic acid via acetylating with Ac2O, nitration with AcONO2, hydrolysis and then reduction with (NH4)2S in ethanol with an overall yield of 67.6% . A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin .

Molecular Structure Analysis

The crystal structures and infrared spectra of 3,4-diaminobenzoic acid have been studied . The 3,4-diaminobenzoic acid crystallizes in the monoclinic C 2/ c space group . The IR spectrum reflects the zwitterionic structure of the acid .

Physical And Chemical Properties Analysis

The Fourier Transform Raman and Fourier Transform infrared spectra of 3,4-diaminobenzoic acid (3,4-DABA) were recorded in the solid phase . Geometry optimizations were done without any constraint and harmonic-vibrational wave numbers and several thermodynamic parameters were calculated for the minimum .

Aplicaciones Científicas De Investigación

Synthesis of Schiff Base Derivatives

3,4-Diaminobenzoic acid can react with substituted aldehydes to prepare Schiff base derivatives. These derivatives and their corresponding metal complexes have potential applications in catalysis, such as in water splitting reactions .

Polymer Synthesis

This compound is used in the synthesis of Poly (2,5-benzimidazole) (ABPBI) polymer by reacting with methanesulfonic acid and P2O5. ABPBI polymers are known for their thermal stability and are used in high-temperature applications .

Electrochemical Sensing

It acts as a redox label for the electrochemical detection of single base mismatches in DNA sequences, which is crucial for genetic diagnostics and research .

Formation of Quinoxalines and Benzimidazoles

Through cyclocondensation reactions, 3,4-Diaminobenzoic acid is utilized to form compounds like quinoxalines and benzimidazoles, which have various pharmaceutical and agrochemical applications .

Nanotechnology

Functionalization of multi-walled carbon nanotubes (MWCNTs) with 3,4-Diaminobenzoic acid leads to the production of DAB-MWCNT. This hybrid material, when combined with platinum nanoparticles, shows high electrocatalytic activity and could be used in fuel cells or sensors .

Advanced Polymer Materials

In the field of materials science, it is involved in the preparation of ultrahigh thermoresistant bio-based terpolymers with a low dielectric constant, which are significant for electronic applications .

Peptide Synthesis

In peptide synthesis, particularly in Fmoc Solid Phase Peptide Synthesis (SPPS), 3,4-Diaminobenzoic acid is attached to Rink amide resin to prepare peptide thioesters, which are building blocks for various peptides and proteins used in therapeutic applications .

Mecanismo De Acción

Target of Action

3,4-Diaminobenzoic acid is a significant intermediate in drug synthesis. It is used in the production of various drugs, including anticancer drugs, benzimidazole derivatives, gastrointestinal drugs, amide-based benzoic acid derivatives, and inhibitors of neuraminidase in influenza .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it undergoes cyclocondensation reactions to form quinoxalines and benzimidazoles . It also acts as a redox label for the electrochemical detection of single base mismatches .

Biochemical Pathways

3,4-Diaminobenzoic acid is involved in the synthesis of various biochemical compounds. It is used to prepare Schiff base derivatives by reacting with substituted aldehydes and their corresponding metal complexes . It also participates in the formation of Poly(2,5-benzimidazole) (ABPBI) polymer by reacting with methanesulfonic acid and P2O5 .

Pharmacokinetics

Its solubility in water, dmf, and methanol suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 3,4-Diaminobenzoic acid’s action depend on the specific biochemical pathways it is involved in. For example, in the formation of Schiff base derivatives, it can lead to the creation of new compounds with potential therapeutic effects .

Safety and Hazards

3,4-Diaminobenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

The thioester surrogate 3,4-diaminobenzoic acid (Dbz) facilitates the efficient synthesis of peptide thioesters by Fmoc chemistry solid phase peptide synthesis and the optional attachment of a solubility tag at the C-terminus . The protection of the partially deactivated ortho-amine of Dbz is necessary to obtain contamination-free peptide synthesis . The reported carbamate protecting groups promote a serious side reaction, benzimidazolinone formation . The introduction of the Boc-protected Dbz prevents the benzimidazolinone formation, leading to clean peptide o-aminoanilides suitable for the total chemical synthesis of proteins .

Propiedades

IUPAC Name |

3,4-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMGYNNCNNODNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29692-96-4 | |

| Record name | Benzoic acid, 3,4-diamino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00210920 | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey or brown powder; [Alfa Aesar MSDS] | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000956 [mmHg] | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3,4-Diaminobenzoic acid | |

CAS RN |

619-05-6, 29692-96-4 | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-diamino-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIAMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2G880K12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of 3,4-Diaminobenzoic acid is C₇H₈N₂O₂ and its molecular weight is 152.15 g/mol. []

A: 3,4-Diaminobenzoic acid has been characterized by various spectroscopic techniques, including infrared (IR) spectroscopy, UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). [, , , , ]

A: 3,4-Diaminobenzoic acid is prone to decarboxylation in HTW, but the reaction conditions can be optimized to minimize this side reaction. For example, 2,3-diarylquinoxaline-6-carboxylic acids have been synthesized using 3,4-Diaminobenzoic acid in HTW at temperatures between 150–230 °C for reaction times ranging from 5-30 minutes. [, ]

A: Yes, 3,4-Diaminobenzoic acid is a versatile monomer and can be polymerized to create various polymers. For example, it can be polymerized in polyphosphoric acid to create hyperbranched poly(phenylquinoxaline). [] It is also used in the synthesis of poly(2,5-benzimidazole) (ABPBI), a component of high-temperature fuel cell membranes. [, , ] Furthermore, it can be copolymerized with other monomers to create materials with specific properties, such as low dielectric constants and ultrahigh heat resistance. []

A: While 3,4-Diaminobenzoic acid itself is not typically used as a catalyst, it can be used to functionalize materials that serve as catalysts. For example, it can be used to functionalize magnetic nanoparticles, which then act as catalysts in organic reactions, such as the synthesis of 2-methoxy-2-phenylacetonitrile derivatives. []

A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the hydrolysis mechanism of palladium complexes containing 3,4-Diaminobenzoic acid as a ligand. These studies help understand the behavior of these complexes in biological systems. [] Quantitative structure-activity relationship (QSAR) studies, employing molecular descriptors, have also been conducted on 3,4-Diaminobenzoic acid derivatives to correlate their structures with their antioxidant activities. []

A: Modifying the structure of 3,4-Diaminobenzoic acid can significantly impact its activity and potency. For instance, incorporating it into larger structures like quinoxalinocarboxylic acids influences their effects on the cardiovascular system, particularly as relaxants on coronary and basilar arteries. [] Derivatives have also shown promise as inhibitors of the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, and IRAP), which play a role in immune responses and are implicated in various diseases. [, ] Studies have shown that engaging the substrate N-terminus recognition properties of the active site of these enzymes is crucial for inhibitor binding. []

A: The type and position of substituents on the benzene ring of 3,4-Diaminobenzoic acid significantly influence its reactivity and chemical behavior. Studies focusing on copper(II) chelates with o-phenylenediamine derivatives, including 3,4-Diaminobenzoic acid, have shown that substituent groups at the 4-position influence the overall stability constants of the copper chelates. [] This observation suggests that the electronic properties of the substituents impact the metal-ligand interactions.

A: Several analytical methods have been used to characterize and quantify 3,4-Diaminobenzoic acid. These include spectrophotometry, particularly for determining selenium content in various matrices. [] Additionally, 3,4-Diaminobenzoic acid has been explored as a component in the development of potentiometric electronic tongues (ET) for pharmaceutical analysis. []

A: 3,4-Diaminobenzoic acid finds applications in various fields, including: * Medicine: As a precursor for synthesizing pharmaceuticals, particularly those targeting cardiovascular ailments and as inhibitors of specific enzymes involved in immune responses. [, ] * Material Science: As a building block for creating polymers with specific properties, such as high-temperature resistance and electrical conductivity. [, , , ] * Analytical Chemistry: As a component in developing sensors, such as potentiometric electronic tongues, for analyzing pharmaceuticals and other substances. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)

![3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine](/img/structure/B146440.png)

![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)